molecular formula C30H26D6F6N4O B1574239 Netupitant D6

Netupitant D6

カタログ番号 B1574239
分子量: 584.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Netupitant D6 is the deuterium labeled Netupitant(CID-6451149), which is a highly potent and selective, orally active neurokinin-1 receptor antagonist.

科学的研究の応用

1. Role in Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

Netupitant is primarily researched for its efficacy in preventing CINV. It is often combined with palonosetron in a fixed-dose antiemetic combination (NEPA), showing superior prevention of CINV compared with palonosetron alone. NEPA300, consisting of 300mg Netupitant and 0.50 mg Palonosetron, has been identified as the optimal dose for this purpose (Hesketh et al., 2014).

2. Pharmacokinetics and Metabolism

Netupitant's pharmacokinetics and metabolism have been extensively studied. It is rapidly absorbed and mainly metabolized through hepatic/biliary routes, with minimal renal contribution. Metabolism involves Phase I and II reactions, forming major metabolites like M1, M2, and M3 (Giuliano et al., 2012). Another study using PET imaging revealed that different doses of Netupitant achieved high brain receptor occupancy in the majority of the tested brain regions, further highlighting its potent efficacy (Spinelli et al., 2013).

3. Efficacy Across Multiple Chemotherapy Cycles

The safety and efficacy of NEPA, comprising netupitant and palonosetron, have been evaluated over multiple cycles of highly and moderately emetogenic chemotherapy. The combination has been consistently effective and well-tolerated across various chemotherapy cycles (Gralla et al., 2014).

4. Interaction with Other Medications

Research has also been conducted to understand Netupitant's interaction with other medications. It has been shown to inhibit cytochrome P-450 isoenzyme 3A4 (CYP3A4), suggesting a potential for drug-drug interactions that may require dose adjustments when co-administered with other CYP3A4 substrates (Lanzarotti & Rossi, 2013).

5. Novel Formulations and Delivery Methods

Innovative methods to enhance the solubility and delivery of Netupitant have been explored. For instance, using methoxy poly(ethylene glycol)-poly(lactic acid) (mPEG-PDLLA) significantly increased the water solubility of Netupitant, laying the foundation for developing its injectable form (Wang et al., 2019).

特性

製品名

Netupitant D6

分子式

C30H26D6F6N4O

分子量

584.63

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。